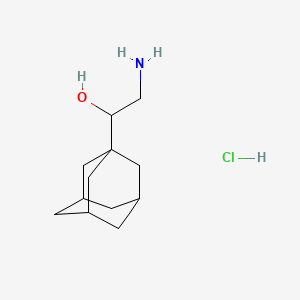![molecular formula C14H22N2 B6145027 1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine CAS No. 1042624-28-1](/img/no-structure.png)
1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine is a complex organic compound with a phenylpiperidine group structure. This compound is known for its unique chemical properties, making it an important subject in various scientific experiments and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine typically involves the reaction of 4-piperidone with 3-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the desired amine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives depending on the specific reagents and conditions used .
科学的研究の応用
1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine: Similar structure but with a different position of the methyl group on the aromatic ring.
1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine: Another isomer with the methyl group in the para position.
Uniqueness
1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine involves the reaction of 1-methylpiperidin-4-amine with 3-methylbenzyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "1-methylpiperidin-4-amine", "3-methylbenzyl chloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "1. Dissolve 1-methylpiperidin-4-amine in a suitable solvent (e.g. ethanol).", "2. Add a base (e.g. sodium hydroxide) to the solution and stir.", "3. Add 3-methylbenzyl chloride dropwise to the solution while stirring.", "4. Continue stirring the reaction mixture for several hours at room temperature.", "5. Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "6. Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "7. Dry the organic layer over anhydrous sodium sulfate.", "8. Concentrate the organic layer under reduced pressure to obtain the desired product as a solid or oil." ] } | |
CAS番号 |
1042624-28-1 |
分子式 |
C14H22N2 |
分子量 |
218.34 g/mol |
IUPAC名 |
1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C14H22N2/c1-12-4-3-5-13(10-12)11-15-14-6-8-16(2)9-7-14/h3-5,10,14-15H,6-9,11H2,1-2H3 |
InChIキー |
FBLDNJMXNBXXPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CNC2CCN(CC2)C |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



